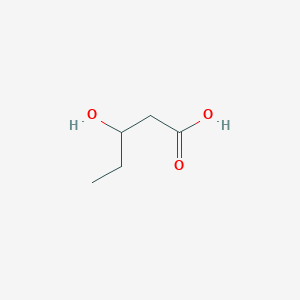

3-Hydroxypentanoic acid

Overview

Description

3-Hydroxyvaleric acid, also known as 3-hydroxypentanoic acid, is a five-carbon ketone body. It is a significant intermediate in various biochemical pathways and is known for its ability to replenish tricarboxylic acid cycle intermediates. This compound is produced in the liver from odd-chain fatty acids and can rapidly enter the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyvaleric acid can be synthesized through microbial fermentation processes. One common method involves the use of bacteria such as Bacillus megaterium, which co-utilizes substrates like cheese whey and food waste hydrolysate to produce poly(3-hydroxybutyrate-co-3-hydroxyvalerate) biocomposites . The process involves optimizing substrate ratios and maintaining specific reaction conditions to maximize yield.

Industrial Production Methods: Industrial production of 3-Hydroxyvaleric acid often involves the use of renewable carbon sources. The production of polyhydroxyalkanoates, including poly(3-hydroxybutyrate-co-3-hydroxyvalerate), is a sustainable approach that leverages microbial biopolymers. These biopolymers are produced by bacteria under controlled conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Esterification and Polycondensation Reactions

3-Hydroxypentanoic acid undergoes esterification and polycondensation to form biodegradable polyesters. These reactions are critical for producing materials like polyhydroxyalkanoates (PHAs).

Key Reaction Conditions

-

Catalysts : Protonic acids (e.g., H₂SO₄), Lewis acids (e.g., Ti(OR)₄), or basic catalysts (e.g., SnOct₂) facilitate esterification .

-

Temperature : Typically 150–200°C under reduced pressure to remove water .

-

Polymer Properties :

Mechanism

The hydroxyl and carboxylic acid groups undergo intermolecular esterification, forming ester linkages (–O–CO–). For example, copolymerization with 3-hydroxybutyric acid yields PHBV, a thermoplastic with tunable flexibility .

Fermentation Process

-

Substrate : Levulinic acid, converted to this compound intracellularly .

-

Conditions :

Parameter Optimal Value Temperature 25–35°C pH 6.5–7.5 Nitrogen Source NH₄Cl or (NH₄)₂SO₄ Carbon Source Levulinic acid + mannitol

Polymer Characterization

-

NMR Analysis :

-

Thermal Properties :

Degradation Pathways

This compound-based polymers degrade via hydrolytic, enzymatic, and thermal mechanisms.

Hydrolytic Degradation

-

Mechanism : Ester bond cleavage in aqueous environments, producing this compound .

-

Rate : Slow under physiological conditions, making it suitable for medical implants .

Enzymatic Degradation

-

Microbial Action : Soil bacteria (e.g., Pseudomonas) secrete extracellular depolymerases, breaking PHBV into CO₂ and H₂O .

Thermal Decomposition

Functional Group Reactivity

The hydroxyl and carboxylic acid groups enable further chemical modifications.

Lactonization

Salt Formation

-

Reagents : NaOH, KOH, or NH₄OH.

-

Application : Water-soluble ammonium salts for industrial coatings .

Isolation and Purification

Post-synthesis, this compound is isolated via:

Scientific Research Applications

3-Hydroxyvaleric acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing various polymers and biopolymers.

Biology: It serves as an intermediate in metabolic pathways and is studied for its role in cellular metabolism.

Medicine: It is investigated for its potential therapeutic applications, including its role in replenishing tricarboxylic acid cycle intermediates.

Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials

Mechanism of Action

3-Hydroxyvaleric acid exerts its effects primarily through its role in the tricarboxylic acid cycle. It acts as an anaplerotic agent, meaning it can refill the pool of tricarboxylic acid cycle intermediates. This replenishment is crucial for maintaining cellular energy production and metabolic balance. The compound can rapidly enter the brain and participate in metabolic processes, making it a valuable compound for studying brain metabolism .

Comparison with Similar Compounds

3-Hydroxybutyrate: Another ketone body with similar metabolic functions but with a four-carbon structure.

5-Hydroxyvaleric acid: A structurally similar compound with different metabolic properties.

Comparison:

3-Hydroxyvaleric acid vs. 3-Hydroxybutyrate: While both compounds are involved in energy metabolism, 3-Hydroxyvaleric acid has a five-carbon structure, making it more versatile in replenishing tricarboxylic acid cycle intermediates.

3-Hydroxyvaleric acid vs. 5-Hydroxyvaleric acid: Both compounds have similar structures, but 3-Hydroxyvaleric acid is more commonly studied for its role in brain metabolism and its ability to rapidly enter the brain

Biological Activity

3-Hydroxypentanoic acid, also known as 3-hydroxyvaleric acid, is an organic compound with the formula . It is classified within the group of hydroxy fatty acids and is notable for its role in various metabolic pathways, particularly in energy metabolism and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its metabolic functions, clinical applications, and relevant research findings.

- Chemical Formula :

- Molecular Weight : 118.13 g/mol

- IUPAC Name : this compound

- CAS Number : 10237-77-1

- Solubility : Highly soluble in water (approximately 784.8 g/L at 25 °C) .

Metabolic Role

This compound is produced from odd-chain fatty acids in the liver and plays a significant role in the tricarboxylic acid (TCA) cycle. It acts as an anaplerotic agent, meaning it replenishes intermediates of the TCA cycle, which is crucial for cellular respiration and energy production. This property allows it to support metabolic processes during periods of fasting or carbohydrate restriction .

Table 1: Metabolic Pathway Involvement

| Pathway | Role of this compound |

|---|---|

| TCA Cycle | Replenishes cycle intermediates (anaplerotic function) |

| Ketogenesis | Acts as a substrate for ketone body production |

| Energy Metabolism | Facilitates energy production in muscle tissues |

Clinical Applications

Recent studies have highlighted the potential use of this compound in clinical settings, particularly in metabolic disorders such as glucose transporter type I deficiency (GLUT1 DS). In this condition, patients often experience seizures and developmental delays due to impaired glucose transport across the blood-brain barrier. Supplementation with triglyceride triheptanoin, which metabolizes into heptanoate and subsequently into this compound, has shown promise in alleviating symptoms by providing an alternative energy source for the brain .

Case Study: GLUT1 Deficiency Syndrome

A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify levels of this compound in plasma samples from patients receiving triheptanoin therapy. The results indicated that treatment significantly increased plasma concentrations of this compound, correlating with improved clinical outcomes .

Research Findings

- Metabolic Stability : Research indicates that this compound exhibits high stability under various conditions, including freeze-thaw cycles and long-term storage at -80 °C .

- Quantitative Analysis : A validated LC-MS/MS method demonstrated accurate quantification of this compound over a range from 0.078 to 5 µg/mL in human plasma, showcasing its utility in clinical monitoring .

- Physiological Effects : Studies suggest that supplementation may enhance cognitive function and reduce seizure frequency in patients with GLUT1 DS by providing an alternative metabolic pathway for energy production .

Properties

IUPAC Name |

3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKYPYSUBKSCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83120-66-5 | |

| Record name | Poly(3-hydroxyvaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864240 | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10237-77-1 | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-hydroxypentanoic acid?

A: this compound is a building block for various natural products, including polyhydroxyalkanoates (PHAs) []. These biopolymers serve as energy and carbon storage materials in many microorganisms and are gaining attention for their biodegradability and biocompatibility, making them attractive for various applications like bioplastics and biomedicine [].

Q2: How does the stereochemistry of this compound influence the properties of its polymers?

A: The stereochemistry of this compound significantly impacts the physical properties of its polymers. For example, poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxypentanoic acid] exhibits different crystalline morphology, thermal properties, and enzymatic degradability compared to polymers containing other stereoisomers of this compound [, ].

Q3: Can this compound derivatives act as enzyme inhibitors?

A: Yes, certain derivatives, like (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), are potent inhibitors of renin, an enzyme involved in blood pressure regulation [, , , ].

Q4: How do researchers study the interaction of ACHPA with renin?

A: Researchers utilize molecular modeling studies to investigate the interaction of ACHPA with the active site of renin, providing insights into the structural basis for its inhibitory potency [].

Q5: What makes ACHPA a promising candidate for renin inhibition?

A: ACHPA demonstrates high potency against renin, exhibiting subnanomolar inhibition constants []. Moreover, incorporating ACHPA into tetrapeptides enhances their aqueous solubility, a crucial factor for drug development [].

Q6: How does the structure of ACHPA contribute to its inhibitory activity?

A: The cyclohexyl group in ACHPA is thought to interact favorably with the S3 subsite of renin, enhancing its binding affinity and inhibitory activity [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H10O3, and its molecular weight is 118.13 g/mol.

Q8: How are cyclic oligomers of (R)-3-hydroxypentanoic acid prepared?

A: Cyclic oligomers of (R)-3-hydroxypentanoic acid can be prepared using various methods, including macrolactonization using reagents like 2,4,6-trichlorobenzoyl chloride or employing a template like tetraoxadistannacyclodecane [, ].

Q9: What structural information can be obtained from X-ray crystallography of this compound derivatives?

A: X-ray crystallography of cyclic oligomers of (R)-3-hydroxypentanoic acid reveals their conformations and intermolecular interactions. For instance, the crystal structure of the hexolide reveals a folded ring structure resembling the seam of a tennis ball [].

Q10: What spectroscopic techniques are used to characterize this compound and its derivatives?

A: Researchers employ a range of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to elucidate the structure and stereochemistry of this compound derivatives [, ].

Q11: How can gas chromatography-mass spectrometry (GC-MS) be used in studying this compound derivatives?

A: GC-MS allows the separation and identification of different diastereomers of triketide lactones derived from this compound, providing insights into the stereospecificity of enzymatic reactions [].

Q12: What is the role of quantum chemical calculations in understanding the mass spectrometry of this compound derivatives?

A: Quantum chemical calculations help explain the fragmentation patterns observed in the mass spectra of this compound derivatives. For example, calculations revealed why only a specific isomer of 2,3-dihydroxypentanoic acid sulfate loses SO3 during mass spectrometry [].

Q13: How is sodium dipropylacetate, a drug metabolized to this compound, broken down in rats?

A: In rats, sodium dipropylacetate undergoes beta-oxidation, leading to the formation of metabolites like 2-n-propyl-3-hydroxypentanoic acid and 2-n-propyl-3-oxopentanoic acid, among others [].

Q14: What happens to the metabolic pathway of sodium dipropylacetate when isoleucine is co-administered?

A: Co-administration of isoleucine with sodium dipropylacetate leads to the disappearance of 2-n-propyl-3-oxopentanoic acid and a significant reduction in 2-n-propyl-3-hydroxypentanoic acid, suggesting an interaction between the metabolic pathways of these compounds [].

Q15: How does the enzymatic degradation of poly[(R)-3-hydroxybutyric acid] copolymer films containing this compound occur?

A: Poly[(R)-3-hydroxybutyric acid] copolymer films containing this compound are degraded by PHB depolymerase, an enzyme that breaks down the polymer chains []. This degradation process can be observed in real-time using atomic force microscopy [].

Q16: Can this compound derivatives be used as ionophores?

A: Yes, oligomeric derivatives of (R)-3-hydroxybutanoic acid, including those potentially containing this compound units, can transport ions like potassium picrate across organic membranes, suggesting their potential as ionophores [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.